molecular formula C9H15NO2 B2637048 Ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate CAS No. 90608-39-2

Ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B2637048
CAS No.: 90608-39-2
M. Wt: 169.224
InChI Key: CEELOPIBHBKRLK-UHFFFAOYSA-N
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Description

Ethyl 7-azabicyclo[410]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl diazoacetate with a suitable bicyclic amine precursor. The reaction conditions often require the use of a catalyst, such as a transition metal complex, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.

    Bicyclo[3.2.2]nonadienes: These compounds have a different ring structure but share the bicyclic nature.

    Hexahydroisoquinolines: These are bicyclic compounds with a nitrogen atom, similar to ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate.

Uniqueness

This compound is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)9-6-4-3-5-7(9)10-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEELOPIBHBKRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCCC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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